Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 145335-90-6
VCID: VC21084798
InChI: InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H
SMILES: C1=CN2C=CN=C2C(=C1)C(=O)O.Cl
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.6 g/mol

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

CAS No.: 145335-90-6

Cat. No.: VC21084798

Molecular Formula: C8H7ClN2O2

Molecular Weight: 198.6 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride - 145335-90-6

Specification

CAS No. 145335-90-6
Molecular Formula C8H7ClN2O2
Molecular Weight 198.6 g/mol
IUPAC Name imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H
Standard InChI Key XRQZBGADESKIBB-UHFFFAOYSA-N
SMILES C1=CN2C=CN=C2C(=C1)C(=O)O.Cl
Canonical SMILES C1=CN2C=CN=C2C(=C1)C(=O)O.Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

The chemical structure of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride features a bicyclic system formed by the fusion of imidazole and pyridine rings. This fusion creates a planar, aromatic system with specific electronic distribution. The compound's InChI key is XRQZBGADESKIBB-UHFFFAOYSA-N, and its canonical SMILES notation is C1=CN2C=CN=C2C(=C1)C(=O)O.Cl .

Physical and Chemical Properties

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is commercially available as a white powder with a purity of 97% . It has a high melting point ranging from 298°C to 300.1°C, indicating strong intermolecular forces in its crystal structure .

Table 1: Physical and Chemical Properties of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

PropertyValueReference
CAS Number145335-90-6
Molecular FormulaC8H6N2O2·ClH
Molecular Weight198.61 g/mol
Physical FormWhite powder
Melting Point298°C to 300.1°C
Elemental Analysis46.44 to 50.32% C, 13.54 to 14.67% N
Infrared SpectrumAuthentic
Percent Purity97%

The compound's elemental analysis reveals carbon content ranging from 46.44 to 50.32% and nitrogen content between 13.54 and 14.67% . These values align with theoretical calculations based on its molecular formula. The authentic infrared spectrum provides a fingerprint for identification and quality control purposes.

Synthesis and Preparation Methods

Synthetic Pathways

While the search results don't provide detailed synthetic pathways specifically for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, general approaches for related imidazo[1,2-a]pyridine derivatives typically involve cyclization reactions between 2-aminopyridines and α-halo carbonyl compounds. The carboxylic acid functionality at position 8 would require either pre-functionalization of the pyridine precursor or post-cyclization modification.

Synthesis of the hydrochloride salt is typically achieved by treating the free carboxylic acid with hydrogen chloride in an appropriate solvent such as methanol or diethyl ether, followed by isolation of the precipitated salt.

Laboratory Preparation Considerations

Laboratory preparation of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride requires careful control of reaction conditions, including temperature, solvent selection, and pH management during the salt formation step. Purification techniques such as recrystallization are essential to achieve the high purity (97%) found in commercial samples .

Biological Activities and Applications

Research Applications

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride may serve as a valuable building block in medicinal chemistry for the development of more complex molecules. The carboxylic acid group provides a handle for derivatization through esterification, amidation, or reduction reactions, enabling the creation of diverse libraries of compounds for structure-activity relationship studies.

Safety ParameterInformationReference
Hazard CategoryGHS Signal Word: Warning
Hazard StatementCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary StatementAvoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
First Aid MeasuresIF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water.

Current Research and Future Perspectives

Research Gaps and Opportunities

Despite the potential importance of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in medicinal chemistry, the limited information available in the search results suggests that there may be research gaps regarding its specific biological activities and structure-activity relationships. This presents opportunities for further investigation into:

  • Targeted biological screening against diverse pathogens and disease models

  • Derivatization studies to explore structure-activity relationships

  • Crystal structure analysis to understand binding modes with potential biological targets

  • Development of improved synthetic methods for scale-up and green chemistry applications

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